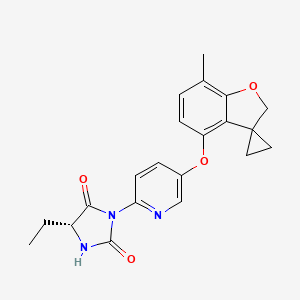
Kv3 modulator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kv3 modulator 2 is a compound that targets the Kv3 family of voltage-gated potassium channels. These channels are crucial for the rapid firing of neurons and play a significant role in neurotransmitter release and neuronal endurance. This compound is particularly known for its ability to enhance the activity of Kv3.1 and Kv3.2 channels, making it a valuable tool in neurological research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kv3 modulator 2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and selectivity for Kv3 channels.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and large-scale reactors. Quality control measures are stringent to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Kv3 modulator 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Kv3 modulator 2 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the role of Kv3 channels in neuronal firing and neurotransmitter release.
Drug Development: this compound is being investigated as a potential therapeutic agent for neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Electrophysiology Studies: It is used in electrophysiological experiments to understand the biophysical properties of Kv3 channels and their role in neuronal excitability
Wirkmechanismus
Kv3 modulator 2 exerts its effects by binding to specific sites on the Kv3.1 and Kv3.2 channels. This binding stabilizes the open state of the channels, enhancing their activity and allowing for rapid neuronal firing. The molecular targets include the voltage-sensing and pore domains of the channels, and the pathways involved are related to the regulation of neuronal excitability and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AUT5: Another modulator of Kv3.1 and Kv3.2 channels, known for its positive allosteric modulation.
Retigabine: A modulator of Kv7.2 and Kv7.3 channels, used as an anticonvulsant
Uniqueness
Kv3 modulator 2 is unique in its high selectivity and potency for Kv3.1 and Kv3.2 channels. Unlike other modulators, it specifically targets these channels, making it a valuable tool for studying their role in neuronal function and for developing targeted therapies for neurological disorders .
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(5R)-5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21N3O4/c1-3-14-19(25)24(20(26)23-14)16-7-5-13(10-22-16)28-15-6-4-12(2)18-17(15)21(8-9-21)11-27-18/h4-7,10,14H,3,8-9,11H2,1-2H3,(H,23,26)/t14-/m1/s1 |
InChI-Schlüssel |
QRZXUERLZJGJMH-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@@H]1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


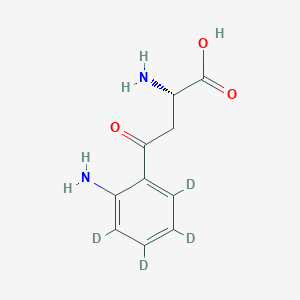


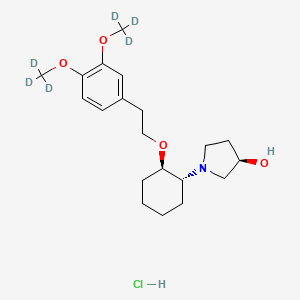
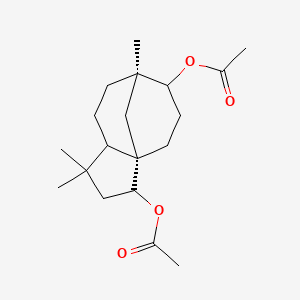
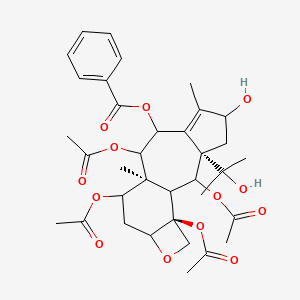
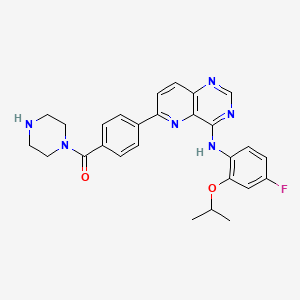
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
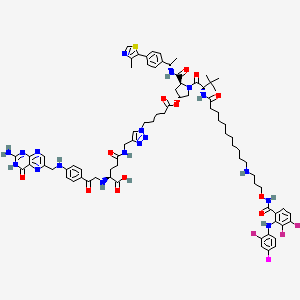
![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
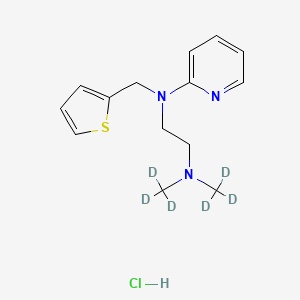
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
